(6-Amino-3-chlorobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(6-Amino-3-chlorobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound that contains both a benzothiophene and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-3-chlorobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 6-amino-3-chlorobenzo[b]thiophene with pyrrolidine and a suitable methanone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and may require catalysts or reagents like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-3-chlorobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(6-Amino-3-chlorobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of (6-Amino-3-chlorobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- (6-Amino-3-chlorobenzo[b]thiophen-2-yl)(morpholin-1-yl)methanone
- (6-Amino-3-chlorobenzo[b]thiophen-2-yl)(piperidin-1-yl)methanone
Uniqueness
(6-Amino-3-chlorobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H13ClN2OS |
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Molecular Weight |
280.77 g/mol |
IUPAC Name |
(6-amino-3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H13ClN2OS/c14-11-9-4-3-8(15)7-10(9)18-12(11)13(17)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2 |
InChI Key |
FOSSGSZOAJUUME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)N)Cl |
Origin of Product |
United States |
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